molecular formula C7H13N3 B6252661 3,5-diethyl-1H-pyrazol-4-amine CAS No. 1817793-40-0

3,5-diethyl-1H-pyrazol-4-amine

Cat. No.: B6252661
CAS No.: 1817793-40-0
M. Wt: 139.20 g/mol
InChI Key: IMBJNOJXJVXFSE-UHFFFAOYSA-N
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Description

3,5-diethyl-1H-pyrazol-4-amine: is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound has ethyl groups attached to the third and fifth positions of the pyrazole ring, and an amine group at the fourth position. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-diethyl-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as molecular iodine and an aromatic aldehyde, which facilitates the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps like alkylation, cyclization, and amination, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-diethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, 3,5-diethyl-1H-pyrazol-4-amine serves as a building block for synthesizing more complex heterocyclic compounds. It is used in the development of new materials with unique electronic and photophysical properties .

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable scaffold for designing molecules with specific biological activities .

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. These derivatives are often tested for their efficacy in various in vitro and in vivo models .

Industry: Industrially, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in the production of various industrial products .

Mechanism of Action

The mechanism of action of 3,5-diethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group at the fourth position can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ethyl groups at the third and fifth positions can influence the compound’s binding affinity and selectivity towards different targets .

Comparison with Similar Compounds

  • 3,5-dimethyl-1H-pyrazol-4-amine
  • 3,5-diphenyl-1H-pyrazol-4-amine
  • 3,5-diisopropyl-1H-pyrazol-4-amine

Comparison: Compared to its similar compounds, 3,5-diethyl-1H-pyrazol-4-amine is unique due to the presence of ethyl groups, which can affect its physical and chemical properties, such as solubility, reactivity, and binding affinity. The ethyl groups provide a balance between steric hindrance and electronic effects, making this compound particularly useful in various applications .

Properties

CAS No.

1817793-40-0

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

3,5-diethyl-1H-pyrazol-4-amine

InChI

InChI=1S/C7H13N3/c1-3-5-7(8)6(4-2)10-9-5/h3-4,8H2,1-2H3,(H,9,10)

InChI Key

IMBJNOJXJVXFSE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)CC)N

Purity

95

Origin of Product

United States

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